molecular formula C16H22Cl2N2O2 B14862800 2-(2,3-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(2,3-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14862800
M. Wt: 345.3 g/mol
InChI Key: PCKLALPSSSZMMG-UHFFFAOYSA-N
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Description

®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2,3-dichlorobenzyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2,3-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 2,3-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological macromolecules. It may serve as a model compound for investigating the binding affinities and specificities of piperazine-based drugs.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Piperazine derivatives are known for their pharmacological activities, including anti-inflammatory and anti-cancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The dichlorobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobenzylamine: Similar in structure but lacks the piperazine ring.

    Piperazine-1-carboxylic acid tert-butyl ester: Lacks the dichlorobenzyl group.

    2,3-Dichlorobenzyl chloride: Contains the dichlorobenzyl group but lacks the piperazine ring and ester group.

Uniqueness

®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the combination of the piperazine ring, dichlorobenzyl group, and tert-butyl ester group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H22Cl2N2O2

Molecular Weight

345.3 g/mol

IUPAC Name

tert-butyl 2-[(2,3-dichlorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-8-7-19-10-12(20)9-11-5-4-6-13(17)14(11)18/h4-6,12,19H,7-10H2,1-3H3

InChI Key

PCKLALPSSSZMMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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